[1-(4-Hydroxy-6-methyl-2-oxo-pyran-3-yl)ethylideneamino]thiourea
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Overview
Description
{[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea is a complex organic compound with the molecular formula C9H11N3O3S It is known for its unique structure, which includes a pyran ring, a thiourea group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea typically involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with ethylideneamino thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur, especially at the thiourea group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea is used as a precursor for synthesizing various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization reactions .
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new pharmaceuticals .
Medicine
In medicine, {[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea is being explored for its potential anti-cancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells .
Industry
Industrially, this compound is used in the synthesis of dyes and pigments. Its reactivity and stability make it suitable for producing colorants with specific properties .
Mechanism of Action
The mechanism of action of {[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways . For example, its interaction with enzyme active sites can block substrate binding, thereby inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets {[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]amino}thiourea apart is its combined structural features of a pyran ring and a thiourea group.
Properties
IUPAC Name |
[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3S/c1-4-3-6(13)7(8(14)15-4)5(2)11-12-9(10)16/h3,13H,1-2H3,(H3,10,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHANQDPCTIFJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=NNC(=S)N)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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